molecular formula C11H11F2NO B8385774 1-Ethyl-6,7-difluoro-1,2,3,4-tetrahydro-4-oxo-quinoline

1-Ethyl-6,7-difluoro-1,2,3,4-tetrahydro-4-oxo-quinoline

Cat. No.: B8385774
M. Wt: 211.21 g/mol
InChI Key: FCHCIASDPFFVDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

1-Ethyl-6,7-difluoro-1,2,3,4-tetrahydro-4-oxo-quinoline undergoes various chemical reactions, including:

Major products formed from these reactions include various substituted quinolines, which can exhibit different biological activities .

Scientific Research Applications

1-Ethyl-6,7-difluoro-1,2,3,4-tetrahydro-4-oxo-quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-6,7-difluoro-1,2,3,4-tetrahydro-4-oxo-quinoline involves its interaction with specific molecular targets, such as bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound effectively halts bacterial growth and replication .

Comparison with Similar Compounds

1-Ethyl-6,7-difluoro-1,2,3,4-tetrahydro-4-oxo-quinoline can be compared with other fluorinated quinolines, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can lead to different biological activities and applications compared to other fluoroquinolones .

Properties

Molecular Formula

C11H11F2NO

Molecular Weight

211.21 g/mol

IUPAC Name

1-ethyl-6,7-difluoro-2,3-dihydroquinolin-4-one

InChI

InChI=1S/C11H11F2NO/c1-2-14-4-3-11(15)7-5-8(12)9(13)6-10(7)14/h5-6H,2-4H2,1H3

InChI Key

FCHCIASDPFFVDF-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(=O)C2=CC(=C(C=C21)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Ethyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline carboxylic acid(20 g) and sodium borohydride(12 g) were reacted in the same method as described in Preparation 1-A to give the bright-yellow above-indicated compound(11 g).
Name
1-Ethyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline carboxylic acid
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
[Compound]
Name
1-A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
80%

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